3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The presence of bromine and methyl groups at specific positions on the ring system contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-dimethylpyrazole with a suitable brominating agent. One common method is the bromination of 3,5-dimethylpyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Electrophilic Addition: The compound can undergo electrophilic addition reactions, particularly at the positions adjacent to the bromine atom.
Oxidation and Reduction: Although less common, the compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as n-butyllithium and Grignard reagents are commonly used for nucleophilic substitution reactions.
Electrophilic Addition: Electrophilic addition reactions often involve the use of electrophiles such as halogens or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an organolithium compound can yield various substituted pyrazolo[1,5-a]pyrimidines with different functional groups .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of pharmacologically active agents.
Biological Research: The compound’s ability to interact with biological targets makes it a valuable tool for studying enzyme inhibition and receptor binding.
Material Science:
Mechanism of Action
The mechanism of action of 3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine is primarily related to its interaction with specific molecular targets. The compound can act as an inhibitor of various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation . The exact pathways and molecular targets may vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine: This compound is structurally similar but has different substitution patterns, leading to variations in reactivity and biological activity.
2,7-Dimethylpyrazolo[1,5-a]pyrimidine:
3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Contains an additional carboxylic acid group, which can influence its solubility and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups allows for versatile functionalization and the development of a wide range of derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C8H8BrN3 |
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Molecular Weight |
226.07 g/mol |
IUPAC Name |
3-bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-4-10-8-7(9)6(2)11-12(5)8/h3-4H,1-2H3 |
InChI Key |
HIUOHLUOIHOAST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2=C(C(=NN12)C)Br |
Origin of Product |
United States |
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